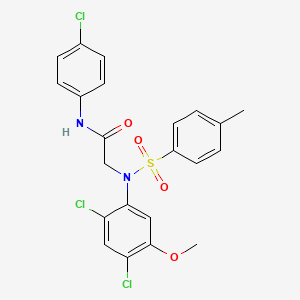

N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide

Description

N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide (CAS 343374-20-9) is a complex acetamide derivative featuring a 4-chlorophenyl group linked to an acetamide backbone. The anilino moiety is substituted with 2,4-dichloro, 5-methoxy, and (4-methylphenyl)sulfonyl groups, conferring unique electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl3N2O4S/c1-14-3-9-17(10-4-14)32(29,30)27(20-12-21(31-2)19(25)11-18(20)24)13-22(28)26-16-7-5-15(23)6-8-16/h3-12H,13H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRQSRULSADSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide, also known by its CAS number 338961-24-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C22H19Cl3N2O4S

- Molecular Weight : 513.82 g/mol

- Structure : The compound features a complex structure with multiple functional groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an anti-cancer agent and its interaction with viral infections.

Anti-Cancer Activity

Research indicates that derivatives of similar structures exhibit significant anti-cancer properties. For instance, studies have shown that compounds with chlorophenyl and sulfonamide moieties can effectively inhibit cancer cell proliferation.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins such as Bax and Bcl-2, promoting a mitochondrial pathway of cell death .

Viral Inhibition

Preliminary studies suggest that compounds structurally related to this compound may exhibit antiviral properties. For example, certain analogues have been reported to inhibit human adenovirus (HAdV) replication effectively.

- Selectivity Index : Some derivatives demonstrated selectivity indexes greater than 100 against HAdV, indicating a favorable therapeutic window compared to existing treatments like niclosamide .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy :

- Mechanistic Studies :

- Comparative Analysis :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide exhibit antimicrobial activity. A study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, suggesting that this compound may share similar properties due to its structural characteristics .

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, certain derivatives have been identified as inhibitors of the ATF4 pathway, which is associated with cancer cell survival and resistance to therapy .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in disease processes. Research into related compounds has demonstrated their ability to inhibit key enzymes in metabolic pathways, which could be beneficial for conditions like obesity and diabetes .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives against mycobacterial and fungal strains. Results indicated that some derivatives exhibited activity comparable to standard antibiotics such as ciprofloxacin and fluconazole, highlighting the potential of similar compounds for therapeutic use .

Anticancer Research

In a study focusing on the anticancer properties of chlorophenyl derivatives, researchers found that certain compounds effectively inhibited tumor growth in vitro and in vivo models. The mechanisms included the induction of cell cycle arrest and apoptosis, suggesting that this compound could be explored further for its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural complexity distinguishes it from simpler acetamide derivatives. Key analogues include:

2-[5-Chloro-2-methoxy(methylsulfonyl)anilino]-N-(4-chlorophenyl)acetamide (CAS 664352-56-1)

- Substituents: 5-chloro, 2-methoxy, methylsulfonyl on the anilino group.

- Molecular Formula : C₁₆H₁₆Cl₂N₂O₄S.

- Key Differences : Lacks the 4-methylphenylsulfonyl and 2,4-dichloro substituents, reducing steric bulk and lipophilicity compared to the main compound. This simplification may enhance solubility in polar solvents .

N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dichloro-5-methoxyphenyl)methanesulfonamido]acetamide

- Substituents : Methanesulfonamido group instead of (4-methylphenyl)sulfonyl.

2-Chloro-N-(4-fluorophenyl)acetamide

- Substituents : Single chloro and fluorophenyl groups.

- Molecular Formula: C₈H₇ClFNO.

- Key Differences: Minimal substitution results in lower molecular weight (MW = 187.6 g/mol) and higher volatility. Used as a precursor for quinoline derivatives .

2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS 795287-66-0)

- Substituents : Sulfanyl and diethylsulfamoyl groups.

- Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.